Product packaging for 3-(Tert-butylsulfanyl)propan-1-ol(Cat. No.:CAS No. 5755-56-6)

3-(Tert-butylsulfanyl)propan-1-ol

Cat. No.: B1315232
CAS No.: 5755-56-6
M. Wt: 148.27 g/mol
InChI Key: GDDMGWCYODCSIR-UHFFFAOYSA-N
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Description

3-(Tert-butylsulfanyl)propan-1-ol, with the CAS registry number 5755-56-6, is an organic sulfur compound characterized by the molecular formula C7H16OS and a molecular weight of 148.27 g/mol . Its structure features a propan-1-ol chain linked to a tert-butylsulfanyl group, which incorporates a sterically hindered tert-butyl moiety attached to a sulfur atom . The tert-butyl group is widely recognized in organic chemistry for inducing significant steric hindrance and altering the physicochemical properties of molecules, often enhancing their stability and suitability for specific applications . Compounds containing the tert-butylthio group are of significant interest in chemical synthesis and materials science. They may serve as key intermediates or building blocks in developing more complex molecules, such as ligands for catalysis or monomers for specialized polymers . The presence of both the thioether and alcohol functional groups within a single molecule provides two distinct reactive sites, offering researchers versatility for further chemical modifications. This product is strictly intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16OS B1315232 3-(Tert-butylsulfanyl)propan-1-ol CAS No. 5755-56-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butylsulfanylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16OS/c1-7(2,3)9-6-4-5-8/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDMGWCYODCSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10486396
Record name 3-(tert-butylsulfanyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5755-56-6
Record name 3-(tert-butylsulfanyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Tert Butylsulfanyl Propan 1 Ol and Its Precursors

Strategies for the Construction of the Thioether Linkage

The formation of the carbon-sulfur bond is a critical step in synthesizing 3-(tert-butylsulfanyl)propan-1-ol. Various methods are employed, each with its own advantages in terms of substrate scope and reaction conditions.

Nucleophilic Substitution Reactions with Thiolates

A fundamental and widely used method for forming thioethers is the nucleophilic substitution reaction. thieme-connect.comacsgcipr.org This typically involves the reaction of a thiolate, the conjugate base of a thiol, with an alkyl halide. masterorganicchemistry.comopenstax.org In the context of synthesizing this compound, this would involve tert-butanethiolate as the nucleophile and a 3-halopropan-1-ol derivative as the electrophile.

The reaction proceeds via an S\textsubscript{N}2 mechanism, where the sulfur atom of the thiolate attacks the carbon atom bearing the leaving group (e.g., bromine or chlorine), leading to the formation of the C-S bond and displacement of the halide ion. openstax.org Thiolates are excellent nucleophiles, generally more so than their alcohol counterparts, which often leads to efficient reactions. masterorganicchemistry.com To prevent the thiol from undergoing a second reaction with the alkyl halide to form a sulfide (B99878) byproduct, an excess of the nucleophile is often used. openstax.org Alternatively, thiourea (B124793) can be employed as a nucleophile to form an intermediate alkyl isothiourea salt, which is then hydrolyzed to the thiol. openstax.orglibretexts.org

Transition metal catalysis, particularly with palladium or copper, has also been developed to facilitate these C-S bond-forming reactions, often allowing for milder reaction conditions and broader substrate compatibility. thieme-connect.com For instance, palladium-catalyzed couplings of aryl bromides with thiols can proceed at room temperature with the use of appropriate ligands. thieme-connect.com Copper-catalyzed Ullmann-type couplings are another classic method for forming aryl thioethers, though they traditionally required high temperatures. thieme-connect.com

Reagent TypeDescriptionExample
Nucleophile tert-ButanethiolateThe deprotonated form of tert-butanethiol, which acts as the sulfur source.
Electrophile 3-Halopropan-1-olA propanol (B110389) derivative with a leaving group (e.g., Cl, Br) at the 3-position.
Catalyst Palladium or Copper complexesUsed to facilitate the reaction under milder conditions.

Addition Reactions to Unsaturated Systems for Sulfide Formation

The conjugate addition of thiols to α,β-unsaturated carbonyl compounds, known as the sulfa-Michael addition, is another powerful strategy for forming thioethers. organic-chemistry.org This reaction involves the 1,4-addition of a thiol to an activated alkene, such as an α,β-unsaturated ester, ketone, or nitrile. organic-chemistry.org For the synthesis of a precursor to this compound, tert-butanethiol could be added to an acrylate (B77674) derivative like ethyl acrylate. Subsequent reduction of the ester group would then yield the desired propanol.

A variety of catalysts can be employed to promote this reaction, including organocatalysts like cinchona alkaloid-derived ureas and primary-tertiary diamines, which can also induce enantioselectivity. organic-chemistry.org Ionic liquids, such as tetrabutylammonium (B224687) bromide, have also been shown to efficiently catalyze the conjugate addition of thiols to various α,β-unsaturated systems. organic-chemistry.org In some cases, the reaction can proceed without a catalyst, particularly in water, offering a green and mild method. organic-chemistry.org The anti-Markovnikov addition of thiols to unactivated alkenes is another route to linear thioethers and can be achieved using cerium(III) chloride as a catalyst under solvent-free conditions or even without any additives in water at room temperature. organic-chemistry.org

Reaction TypeReactantsProduct Type
Sulfa-Michael Addition Thiol + α,β-Unsaturated Carbonylβ-Sulfido Carbonyl Compound
Anti-Markovnikov Addition Thiol + AlkeneLinear Thioether

Utilization of Sulfinamides in Conjugate Additions to Yield Precursors

Sulfinamides are another class of sulfur-containing compounds that can be utilized in the synthesis of thioether precursors. nih.gov While direct conjugate additions of sulfinamides are less common, they are valuable intermediates in organosulfur chemistry. nih.gov More relevant to the synthesis of thioethers is the use of sodium aryl/alkyl sulfinates in 1,6-conjugate additions with p-quinone methides to produce diarylmethyl thioethers. nih.gov This strategy avoids the use of odorous thiols. nih.gov

Sulfonyl chlorides can also serve as precursors for thioethers. acs.orgresearchgate.net A one-pot synthesis of thioethers can be achieved from sulfonyl chlorides, where a transient intermediate formed during phosphine-mediated deoxygenation is trapped by an activated alcohol. acs.org

Elaboration of the Propanol Backbone and its Stereoselective Functionalization

The synthesis of this compound also requires the construction or modification of the three-carbon propanol unit. This can involve starting with a pre-functionalized propanol derivative or building the backbone from smaller fragments.

Derivatization of 1-Propanol (B7761284) Analogues

Starting with a readily available 1-propanol analogue is a common and efficient strategy. For instance, 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol (B121458) are ideal electrophiles for reaction with tert-butanethiolate, as described in the nucleophilic substitution section.

The hydroxyl group of 1-propanol can be derivatized to introduce other functionalities or to protect it during a reaction. researchgate.net For example, silylation with reagents like MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) can protect the alcohol, allowing for selective reactions at other positions of the molecule. researchgate.net The synthesis of analogues of propranolol, which contains a propanolamine (B44665) backbone, has demonstrated that modifications to the propanol side chain, such as shortening it or altering substituents, can significantly impact its biological activity. nih.gov

The reduction of various functional groups can also lead to the formation of a propanol backbone. For example, 3-phenyl-1-propanol (B195566) can be synthesized by the reduction of ethyl cinnamate (B1238496) or cinnamaldehyde. orgsyn.org Similarly, propanol itself can be synthesized from propanoic acid via a two-step process of esterification followed by reduction. researchgate.net

Starting MaterialTransformationProduct
3-Halopropan-1-olNucleophilic substitution with thiolate3-(Alkylsulfanyl)propan-1-ol
1-PropanolSilylation (protection)O-Silyl-1-propanol
Propanoic AcidEsterification and Reduction1-Propanol
Ethyl CinnamateReduction3-Phenyl-1-propanol

Regioselective and Chemoselective Synthetic Routes

Regioselectivity and chemoselectivity are crucial concepts in the synthesis of molecules with multiple functional groups or reactive sites, such as precursors to this compound. durgapurgovtcollege.ac.inresearchgate.net

Regioselectivity refers to the preference of a reaction to occur at one position over another. dalalinstitute.com For example, in the addition of an unsymmetrical reagent like HCl to propene, the reaction is regioselective, favoring the formation of 2-chloropropane (B107684) according to Markovnikov's rule. dalalinstitute.comyoutube.com In the context of synthesizing our target molecule, the anti-Markovnikov hydrothiolation of allyl alcohol would be a regioselective approach to directly install the thiol at the terminal carbon.

Chemoselectivity is the preferential reaction of a reagent with one functional group in the presence of others. youtube.com For instance, a reagent might selectively reduce a ketone in the presence of an ester. youtube.com In the synthesis of this compound, if a precursor contains both a double bond and a carbonyl group, a chemoselective reducing agent could be used to reduce the carbonyl to an alcohol without affecting the double bond, or vice-versa. The choice of reagents is critical for achieving the desired outcome. For example, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and can selectively reduce ketones and aldehydes in the presence of esters. youtube.com

Multi-Step Synthetic Strategies and Reaction Cascades Involving the Core Structure

The synthesis of thioethers and alcohols often involves multi-step sequences where functional groups are introduced sequentially. libretexts.orgyoutube.com A logical multi-step synthesis for this compound can be conceptualized from simple, readily available precursors. One common and straightforward approach is the nucleophilic substitution (SN2) reaction between a sulfur nucleophile and an alkyl halide. nih.govchemistrysteps.com

A representative synthesis could start with 3-chloropropan-1-ol and sodium tert-butylthiolate. The thiolate, a potent nucleophile, displaces the chloride from the propyl chain to form the desired C-S bond. This method is effective but relies on the prior formation of the thiolate from the corresponding thiol, tert-butyl mercaptan, using a strong base.

Alternatively, the synthesis can proceed via the reaction of 3-mercaptopropan-1-ol with a tert-butyl electrophile, such as tert-butyl bromide, under basic conditions. The base deprotonates the thiol to form a thiolate in situ, which then attacks the alkyl halide.

Reaction cascades, where multiple bond-forming events occur in a single pot, offer a more efficient approach to complex molecules. For structures analogous to this compound, a sequential Michael addition/ thieme-connect.comnih.gov-sigmatropic rearrangement has been developed. acs.org This method allows for the efficient construction of functionalized benzylic thioethers with high atom economy and regioselectivity under mild, base-mediated conditions. acs.org Such strategies, while not directly reported for this compound, represent the forefront of synthetic efficiency for this class of compounds.

Below is a data table outlining a potential multi-step synthesis for this compound.

Step Starting Materials Reagents Product Reaction Type
1 tert-Butyl mercaptan Sodium hydride (NaH) Sodium tert-butylthiolate Acid-Base
2 Sodium tert-butylthiolate, 3-Chloropropan-1-ol DMF (solvent) This compound SN2 Substitution

Green Chemistry Approaches in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including thioethers. The focus is on developing more environmentally benign processes by maximizing atom economy, minimizing waste, and using safer chemicals and reaction conditions. libretexts.org

Maximizing Atom Economy in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.com Traditional substitution reactions, like the SN2 synthesis of thioethers, can have lower atom economy due to the formation of stoichiometric byproducts (e.g., sodium bromide). acsgcipr.org

To maximize atom economy, synthetic chemists explore addition reactions and catalytic cycles. For instance, the hydrothiolation of an alkene is a 100% atom-economical method for synthesizing thioethers, where a thiol adds across a double bond, incorporating all atoms from the reactants into the final product. While not directly applicable to the synthesis of this compound from simple precursors, designing routes for analogues that incorporate such addition steps is a key green chemistry objective. thieme-connect.com

Another strategy involves sequential reactions that build complexity efficiently. A base-mediated sequential Michael addition/ thieme-connect.comnih.gov-sigmatropic rearrangement between vinylsulfonium salts and N-nucleophiles has been shown to produce functionalized benzylic thioethers with high atom economy. acs.org

The following table provides a comparative analysis of atom economy for different synthetic reactions leading to thioethers.

Reaction Type Generic Equation Byproducts Atom Economy
SN2 Substitution R-X + R'-SH + Base → R-S-R' + Base-H+ + X- Salt (e.g., NaBr) Lower
Addition (Hydrothiolation) R-CH=CH2 + R'-SH → R-CH2-CH2-S-R' None 100% (Theoretical)
Reductive Coupling R-CHO + TsNHNH2 + R'-SH + Base → R-CH2-S-R' N2, Ts-, H2O Moderate

Selection and Minimization of Auxiliary Substances (Solvents, Reagents)

The choice of solvents and reagents significantly impacts the environmental footprint of a synthesis. Green chemistry encourages the use of safer, renewable, and recyclable solvents while minimizing the use of auxiliary substances altogether. libretexts.orgorientjchem.org

Traditional syntheses of thioethers often employ volatile organic solvents (VOCs) like dimethylformamide (DMF) or dioxane. mdpi.comrsc.org Green alternatives include water, ethanol, isopropanol, ethyl acetate, and supercritical carbon dioxide (scCO₂). orientjchem.orgwikipedia.orgmdpi.comresearchgate.net Water is particularly attractive due to its non-toxicity and availability, although the low solubility of many organic compounds can be a limitation. mdpi.com Some reactions for thioether synthesis have been successfully performed under solvent-free conditions, representing an ideal scenario. nih.govnih.gov

Minimizing reagents involves moving away from stoichiometric reagents to catalytic systems and avoiding the use of highly toxic or hazardous materials. acsgcipr.org For thioether synthesis, this includes finding alternatives to foul-smelling and easily oxidized thiols by using thiol surrogates like xanthates or thiourea. acsgcipr.orgmdpi.com

This data table showcases a selection of green solvents and their relevant properties.

Solvent Type Key Properties
Water Inorganic Non-toxic, non-flammable, high heat capacity. mdpi.com
Ethanol Bio-based Biodegradable, low toxicity, renewable source. orientjchem.org
Ethyl Acetate Organic Ester Low toxicity, biodegradable. researchgate.net
Supercritical CO₂ Supercritical Fluid Non-toxic, recyclable, mild operating conditions. orientjchem.orgacs.org
d-Limonene Bio-based Derived from citrus, effective degreaser. orientjchem.org
Ionic Liquids Salt Low vapor pressure, high thermal stability. mdpi.com

Development of Catalytic and Metal-Free Synthetic Methodologies

A major focus of green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. In thioether synthesis, traditional methods often rely on transition-metal catalysts like copper and palladium. thieme-connect.com While effective, these metals can be costly and toxic, necessitating the development of greener catalytic systems.

Recent research has yielded several innovative metal-free approaches for C-S bond formation:

Photochemical Organocatalysis : A thiol-free and metal-free protocol uses an indole (B1671886) thiolate organocatalyst activated by visible light (405 nm). nih.govacs.org This catalyst becomes strongly reducing upon excitation, activating aryl chlorides for a single-electron transfer. The resulting radical is trapped by tetramethylthiourea, which serves as the sulfur source, ultimately reacting with an alcohol to form the thioether under mild conditions. nih.govacs.orgacs.org

Solid Acid Catalysis : Amorphous silica-alumina has been employed as a solid, transition-metal-free Lewis acid catalyst for the synthesis of thioethers from alcohols and thiols. nih.govnih.gov This heterogeneous catalyst allows for high yields and selectivity, often under solvent-free conditions, and can be easily separated from the reaction mixture. nih.govnih.gov

Base-Promoted Reductive Coupling : A metal-free procedure describes the reductive coupling of tosylhydrazones with thiols. rsc.org This method, promoted by a simple base like potassium carbonate, can be performed in a one-pot fashion starting from a carbonyl compound, offering an operationally simple and inexpensive route to unsymmetrical thioethers. rsc.orgrsc.org

Acid-Mediated Synthesis : A transition-metal-free method uses an acid-mediated coupling of thiols or thioethers with diaryliodonium salts to prepare aryl sulfides. organic-chemistry.org The reaction proceeds under acidic conditions, tolerating air and moisture, which simplifies the procedure. organic-chemistry.org

These catalytic and metal-free methodologies represent significant progress toward safer and more sustainable synthetic routes for this compound analogues and other valuable thioether compounds.

The following table summarizes various catalytic approaches for thioether synthesis.

Method Catalyst/Reagent Conditions Advantages
Photochemical Organocatalysis Indole thiolate, tetramethylthiourea 405 nm light, mild temp. Metal-free, thiol-free, uses inexpensive substrates. nih.govacs.org
Solid Acid Catalysis Silica-alumina 80 °C, solvent-free Metal-free, high selectivity, reusable catalyst. nih.govnih.gov
Reductive Coupling K₂CO₃ (Base) 110 °C, Dioxane Metal-free, inexpensive, one-pot potential. rsc.orgrsc.org
Acid-Mediated Coupling Trifluoroacetic acid (TFA) 110 °C, Dioxane Metal-free, air/moisture tolerant. organic-chemistry.org
Transition-Metal Catalysis CuI, Ni, Pd complexes Variable, often elevated temp. Broad substrate scope, high yields. thieme-connect.com

Reactivity and Transformational Chemistry of 3 Tert Butylsulfanyl Propan 1 Ol

Reactions Involving the Primary Hydroxyl Functionality

The primary alcohol group in 3-(Tert-butylsulfanyl)propan-1-ol is a versatile handle for a variety of chemical modifications, including oxidation, etherification, esterification, and nucleophilic substitution.

Oxidation Pathways and Mechanisms (e.g., to Aldehydes, Carboxylic Acids)

The oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, 3-(Tert-butylsulfanyl)propanal, or the carboxylic acid, 3-(Tert-butylsulfanyl)propanoic acid, depending on the chosen oxidant and reaction conditions. chemistrysteps.com

Mild Oxidation to Aldehydes:

Selective oxidation to the aldehyde requires the use of mild oxidizing agents that prevent over-oxidation to the carboxylic acid. vedantu.comchemistrysteps.com Common reagents for this transformation include:

Pyridinium (B92312) chlorochromate (PCC): PCC is a milder version of chromic acid that oxidizes primary alcohols to aldehydes. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in dichloromethane (B109758) (DCM). numberanalytics.comorganic-chemistry.org The mechanism involves the formation of a chromate (B82759) ester, followed by an elimination reaction to form the carbon-oxygen double bond. libretexts.org

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers a mild and selective method for oxidizing primary alcohols to aldehydes under neutral conditions. chemistrysteps.comwikipedia.orgalfa-chemistry.com This makes it suitable for substrates with acid-sensitive functional groups. wikipedia.org The reaction proceeds through the formation of a diacetoxyalkoxyperiodinane intermediate. wikipedia.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534). chemistrysteps.comvedantu.comchemistryhall.comorganic-chemistry.org The Swern oxidation is known for its mild conditions and high yields, stopping at the aldehyde stage because the reaction is conducted under anhydrous conditions, preventing the formation of the geminal diol necessary for further oxidation. vedantu.com

Strong Oxidation to Carboxylic Acids:

To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. These reagents are capable of oxidizing the intermediate aldehyde to the carboxylic acid. Common reagents for this purpose include:

Potassium Permanganate (KMnO₄): A powerful oxidizing agent that will readily oxidize primary alcohols to carboxylic acids.

Chromic Acid (H₂CrO₄): Generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in the presence of sulfuric acid (the Jones reagent), this will also effect the transformation to the carboxylic acid.

Table 1: Oxidation Reactions of the Primary Hydroxyl Group

ProductReagent(s)Conditions
3-(Tert-butylsulfanyl)propanalPyridinium chlorochromate (PCC)Dichloromethane (DCM)
3-(Tert-butylsulfanyl)propanalDess-Martin Periodinane (DMP)Neutral pH
3-(Tert-butylsulfanyl)propanalDMSO, Oxalyl chloride, TriethylamineAnhydrous, low temperature
3-(Tert-butylsulfanyl)propanoic acidPotassium Permanganate (KMnO₄)Basic, then acidic workup
3-(Tert-butylsulfanyl)propanoic acidChromic Acid (H₂CrO₄)Acidic conditions

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification reactions.

Etherification:

The Williamson ether synthesis is a common method for preparing ethers from alcohols. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For this compound, treatment with a strong base like sodium hydride (NaH) would generate the corresponding sodium alkoxide. Subsequent reaction with an alkyl halide (R-X) would yield the ether, 1-(alkoxy)-3-(tert-butylsulfanyl)propane.

Esterification:

Esterification can be achieved through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

For nucleophilic substitution to occur at the carbon bearing the hydroxyl group, the -OH group must first be converted into a good leaving group. This is because the hydroxide (B78521) ion (OH⁻) is a poor leaving group.

Common strategies for this conversion include:

Tosylation: Reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the hydroxyl group into a tosylate (-OTs) group. rsc.org Tosylates are excellent leaving groups, readily displaced by a wide range of nucleophiles. An efficient water-solvent method for tosylation of primary alcohols has been developed using p-toluenesulfonyl chloride, promoted by potassium hydroxide (KOH) and a catalytic amount of a lipophilic tertiary amine like N,N-dimethylbenzylamine. rsc.org

Mesylation: Similarly, reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine converts the hydroxyl group into a mesylate (-OMs) group, which is also an excellent leaving group. mdma.chcommonorganicchemistry.com A water-solvent method for mesylation has also been developed using methanesulfonyl chloride with KOH and catalytic N,N-dimethylbutylamine or triethylamine. rsc.orgrsc.orgresearchgate.net

Once the leaving group is in place, a variety of nucleophiles (Nu⁻) can be used to displace it via an Sₙ2 reaction, leading to the formation of a new carbon-nucleophile bond.

Transformations at the Sulfur Center

The sulfur atom in the thioether moiety of this compound is also a site of reactivity, primarily involving oxidation and cleavage of the carbon-sulfur bond.

Oxidative Transformations to Sulfoxides and Sulfones

The thioether can be selectively oxidized to either the corresponding sulfoxide or sulfone. rsc.orgresearchgate.net

Oxidation to Sulfoxides:

Careful control of the oxidizing agent and stoichiometry is required to stop the oxidation at the sulfoxide stage. organic-chemistry.org Common reagents for this transformation include:

Hydrogen Peroxide (H₂O₂): In some cases, hydrogen peroxide can be used for the selective oxidation of sulfides to sulfoxides. usptechnologies.comusptechnologies.com The reaction conditions, such as pH and the presence of catalysts, can influence the outcome. usptechnologies.comresearchgate.net Ab initio calculations suggest a mechanism involving the transfer of an oxygen atom from H₂O₂ to the sulfur atom. acs.org

meta-Chloroperoxybenzoic Acid (m-CPBA): Using one equivalent of m-CPBA at low temperatures is a common method for the selective oxidation of thioethers to sulfoxides. derpharmachemica.comwikipedia.orgcommonorganicchemistry.com

Sodium Periodate (B1199274) (NaIO₄): This reagent is also effective for the selective oxidation of sulfides to sulfoxides.

Oxidation to Sulfones:

Using an excess of a stronger oxidizing agent will lead to the formation of the sulfone. rsc.org Reagents for this transformation include:

Hydrogen Peroxide (H₂O₂): In the presence of certain catalysts or under more vigorous conditions, hydrogen peroxide can oxidize thioethers all the way to sulfones. rsc.orgrsc.org For instance, the oxidation of thioanisole (B89551) to its sulfone with hydrogen peroxide is effective in the presence of acetic acid and Amberlyst 15. researchgate.net

meta-Chloroperoxybenzoic Acid (m-CPBA): Using two or more equivalents of m-CPBA will typically result in the formation of the sulfone. derpharmachemica.comresearchgate.net

Potassium Permanganate (KMnO₄): This strong oxidizing agent will readily oxidize thioethers to sulfones.

Table 2: Oxidation Reactions at the Sulfur Center

ProductReagent(s)Stoichiometry/Conditions
3-(Tert-butylsulfinyl)propan-1-olHydrogen Peroxide (H₂O₂)Controlled conditions
3-(Tert-butylsulfinyl)propan-1-olmeta-Chloroperoxybenzoic Acid (m-CPBA)1 equivalent, low temperature
3-(Tert-butylsulfonyl)propan-1-olHydrogen Peroxide (H₂O₂)Excess, often with catalyst
3-(Tert-butylsulfonyl)propan-1-olmeta-Chloroperoxybenzoic Acid (m-CPBA)≥ 2 equivalents
3-(Tert-butylsulfonyl)propan-1-olPotassium Permanganate (KMnO₄)Vigorous conditions

Cleavage of the Carbon-Sulfur Bond and Mechanistic Studies

The carbon-sulfur bond in thioethers can be cleaved under specific conditions. mdpi.comrsc.org This is a significant transformation in organic synthesis and has been the subject of mechanistic studies. rsc.orgnih.govacs.orgpnas.org

Reductive Cleavage (Desulfurization):

One of the most common methods for cleaving C-S bonds is through reductive desulfurization using Raney nickel. organicreactions.orgbritannica.comwikipedia.org This reaction involves the hydrogenolysis of the C-S bond, replacing it with a C-H bond. organicreactions.orgmasterorganicchemistry.com In the case of this compound, treatment with Raney nickel would be expected to yield propan-1-ol and tert-butane. The mechanism is thought to involve the adsorption of the sulfur atom onto the nickel surface, followed by hydrogenolysis. ias.ac.in

Oxidative Cleavage:

Under certain oxidative conditions, the C-S bond can also be cleaved. rsc.orgresearchgate.net For example, N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been used for the metal-free selective cleavage of C(sp³)–S bonds in thioethers, proceeding through sulfonium (B1226848) intermediates. organic-chemistry.org

Reactions with Electrophiles Targeting the Sulfur Atom

The sulfur atom in this compound, being a soft and nucleophilic center, is the primary target for a variety of electrophilic reagents. These reactions are fundamental to the derivatization of this compound and allow for the introduction of new functional groups and the modulation of its electronic and steric properties.

Oxidation: The thioether moiety can be selectively oxidized to form the corresponding sulfoxide and sulfone, both of which are valuable synthetic intermediates. The oxidation state of the sulfur atom can be controlled by the choice of oxidizing agent and reaction conditions. For instance, mild oxidizing agents such as sodium periodate or one equivalent of hydrogen peroxide tend to favor the formation of the sulfoxide, 3-(tert-butylsulfinyl)propan-1-ol. organic-chemistry.orgmdpi.com Stronger oxidizing agents, like excess hydrogen peroxide or potassium permanganate, will typically lead to the corresponding sulfone, 3-(tert-butylsulfonyl)propan-1-ol. organic-chemistry.orgdoubtnut.com The presence of the hydroxyl group generally does not interfere with these selective sulfur oxidations. organic-chemistry.org

Alkylation: The sulfur atom can undergo S-alkylation with alkyl halides to form sulfonium salts. jmaterenvironsci.comtandfonline.com This reaction enhances the leaving group ability of the sulfur moiety and introduces a positive charge, which can influence subsequent intramolecular reactions. The reaction typically proceeds via an SN2 mechanism and is facilitated by the use of a non-nucleophilic solvent. tandfonline.com

Halogenation: The reaction of thioethers with halogenating agents such as N-bromosuccinimide (NBS) can lead to the formation of α-halo thioethers. youtube.com In the case of this compound, this would likely result in halogenation at the carbon adjacent to the sulfur atom. This transformation provides a handle for further functionalization through nucleophilic substitution reactions.

Table 1: Reactions with Electrophiles at the Sulfur Atom
Reaction TypeReagent(s)Product(s)Notes
Oxidation
to SulfoxideNaIO₄, H₂O₂ (1 equiv.)3-(tert-butylsulfinyl)propan-1-olMild conditions favor sulfoxide formation. organic-chemistry.orgmdpi.com
to SulfoneH₂O₂ (excess), KMnO₄3-(tert-butylsulfonyl)propan-1-olStronger conditions lead to the sulfone. organic-chemistry.orgdoubtnut.com
Alkylation R-X (e.g., CH₃I)Trialkylsulfonium halideForms a sulfonium salt. jmaterenvironsci.comtandfonline.com
Halogenation NBSα-halo thioetherIntroduces a halogen atom adjacent to the sulfur. youtube.com

Stereochemical Aspects and Chiral Induction in Reactions of this compound Derivatives

While this compound itself is achiral, its derivatives have the potential to be used in stereoselective synthesis. This can be achieved by introducing a chiral center into the molecule and then using this new chiral entity to control the stereochemical outcome of subsequent reactions.

Synthesis of Chiral Derivatives: A chiral center can be introduced at the carbon bearing the hydroxyl group. For instance, oxidation of the alcohol to the corresponding ketone, 3-(tert-butylsulfanyl)propanone, followed by asymmetric reduction using a chiral reducing agent (e.g., a CBS catalyst or a chiral borane) would yield one enantiomer of the chiral alcohol, (R)- or (S)-3-(tert-butylsulfanyl)propan-1-ol, in excess.

Chiral Induction: The resulting chiral β-hydroxy thioether can act as a chiral auxiliary or a chiral building block. The stereocenter can direct the stereochemical course of reactions at adjacent or remote positions. For example, the hydroxyl group could be used to direct a diastereoselective epoxidation of an adjacent double bond. The sulfur atom in such chiral ligands can also coordinate to metal catalysts, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as aldol (B89426) reactions, Michael additions, and allylic alkylations. nih.govrsc.orgrsc.orgnih.govnumberanalytics.com The stereochemical outcome of these reactions is often predictable based on the formation of rigid, chelated transition states. thieme-connect.com

Table 3: Potential Stereochemical Applications
ApproachDescriptionPotential ApplicationExpected Outcome
Asymmetric Synthesis of Chiral Alcohol Oxidation to ketone followed by asymmetric reduction.Synthesis of enantiopure (R)- or (S)-3-(tert-butylsulfanyl)propan-1-ol.High enantiomeric excess of one alcohol enantiomer.
Diastereoselective Reactions Use of the chiral alcohol to direct reactions on the carbon backbone.Diastereoselective epoxidation or cyclopropanation of an adjacent alkene.Preferential formation of one diastereomer.
Chiral Ligand in Asymmetric Catalysis The chiral β-hydroxy thioether can coordinate to a metal center.Asymmetric aldol or Michael reactions.Enantioselective formation of the product. nih.govnih.govnumberanalytics.com

Protecting Group Strategies for 3 Tert Butylsulfanyl Propan 1 Ol and Its Derivatives

Protection of the Hydroxyl Group in Thioether-Alcohol Systems

The hydroxyl group of an alcohol is acidic enough to react with strongly basic reagents like Grignard reagents and can be easily oxidized. masterorganicchemistry.comchemistrysteps.com Therefore, its protection is a common requirement in synthetic routes. masterorganicchemistry.com This is typically achieved by converting the alcohol into a less reactive ether or ester derivative. libretexts.org

Silyl (B83357) ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and versatile deprotection conditions. masterorganicchemistry.comhighfine.com The reaction involves treating the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), in the presence of a base. openstax.orgchemistrysteps.com

The formation of a tert-butyldimethylsilyl (TBDMS) ether from 3-(tert-butylsulfanyl)propan-1-ol proceeds by reacting the alcohol with TBDMS-Cl. A common and effective method uses imidazole (B134444) as a catalyst and dimethylformamide (DMF) as the solvent. organic-chemistry.orgacs.org The imidazole activates the silyl chloride, making it a more reactive silylating agent. organic-chemistry.org Alternatively, a base like triethylamine (B128534) can be used to neutralize the HCl byproduct. openstax.org

The stability of silyl ethers varies significantly with the steric bulk of the substituents on the silicon atom. ethz.ch This allows for fine-tuning the protection strategy based on the required reaction conditions. The relative stability towards acidic hydrolysis increases in the order: TMS (trimethylsilyl) < TES (triethylsilyl) < TBDMS < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl). highfine.comethz.ch This differential stability is a key tool for selective deprotection in molecules with multiple silyl-protected hydroxyls. ethz.ch

Deprotection of silyl ethers is most commonly achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the exceptionally strong silicon-fluoride bond. masterorganicchemistry.comchemistrysteps.comorganic-chemistry.org This method is highly selective and tolerates many other functional groups. Acidic conditions can also be used for cleavage, with the required acid strength depending on the stability of the specific silyl ether. organic-chemistry.org

Table 1: Common Silyl Ether Protecting Groups for Alcohols

Protecting Group Abbreviation Silylating Agent Relative Stability Common Deprotection Reagents
Trimethylsilyl TMS TMS-Cl 1 Mild acid, K₂CO₃/MeOH
Triethylsilyl TES TES-Cl 64 Mild acid, TBAF, HF
Tert-butyldimethylsilyl TBDMS/TBS TBDMS-Cl 20,000 TBAF, CSA, AcOH, HF
Triisopropylsilyl TIPS TIPS-Cl 700,000 TBAF, HF
Tert-butyldiphenylsilyl TBDPS TBDPS-Cl More stable than TBDMS TBAF, HF

Beyond silyl ethers, several other classes of protecting groups are routinely used for alcohols, each with distinct characteristics and cleavage conditions.

Acetal (B89532) Protecting Groups : Methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are common acetal-type protecting groups. highfine.com THP ethers are formed by the acid-catalyzed reaction of an alcohol with dihydropyran (DHP). chemistrysteps.comyoutube.com A mild catalyst such as pyridinium (B92312) p-toluenesulfonate (PPTS) is often employed, especially for sensitive substrates. masterorganicchemistry.com Both MOM and THP ethers are stable to basic, nucleophilic, and organometallic reagents but are readily cleaved under acidic conditions. masterorganicchemistry.comhighfine.comyoutube.com

Benzyl (B1604629) Ethers (Bn) : Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions, making them more durable than acetal or silyl ethers. uwindsor.ca They are typically installed under basic conditions using a Williamson ether synthesis, for example, by treating the alcohol-derived alkoxide with benzyl bromide. uwindsor.ca The primary method for deprotection is hydrogenolysis (e.g., H₂, Pd/C), a mild condition that does not affect most other common protecting groups. uwindsor.ca

Table 2: Other Common Protecting Groups for Alcohols

Protecting Group Abbreviation Protection Reagents Stability Deprotection Reagents
Methoxymethyl Ether MOM MOM-Cl, DIEA Base, Organometallics Acid (e.g., HCl)
Tetrahydropyranyl Ether THP DHP, p-TsOH (cat.) Base, Organometallics Aqueous Acid
Benzyl Ether Bn NaH, Benzyl Bromide Acid, Base, Oxidants H₂, Pd/C (Hydrogenolysis)

Strategies for Thioether Protection and Deprotection

The thioether functional group is generally more robust than an alcohol. readchemistry.com However, the sulfur atom is susceptible to oxidation to form sulfoxides and sulfones and can be alkylated. readchemistry.com In the case of this compound, the tert-butyl thioether linkage is of particular interest.

The S-tert-butyl group is significantly more stable to acidic conditions than its oxygen counterpart, the O-tert-butyl ether. thieme-connect.de This differential stability allows for the selective cleavage of other acid-labile groups (e.g., Boc-protected amines) in the presence of the S-tert-butyl group. thieme-connect.de

Deprotection (cleavage) of the S-tert-butyl group requires specific and often harsh conditions. Methods include:

Strong Acid : Treatment with neat hydrogen fluoride (HF) in the presence of a scavenger like anisole (B1667542) can cleave the group. thieme-connect.de

Metal-Mediated Methods : Reagents such as mercury(II) or thallium(III) salts can effect cleavage. thieme-connect.de A method for deprotection of trityl thioethers using mercury(II) chloride followed by reduction with sodium borohydride (B1222165) has been reported. nih.gov

Mild Thiolysis : A two-step procedure involving reaction with (2-nitrobenzene)sulfenyl chloride followed by reduction of the resulting disulfide has been described as a milder alternative. thieme-connect.de

Sulfonium (B1226848) Salt Formation : Another convenient method involves the reaction of the tert-butyl thioether with dimethylmethylthiosulfonium triflate (DMTST) to form an unsymmetrical disulfide, which can then be reduced to the free thiol. thieme-connect.com

While direct protection of the thioether is less common, preventing its oxidation can be critical. If a synthesis requires strong oxidizing agents, the thioether must be considered. In some cases, oxidation to a sulfone can itself be used as a protecting strategy, as sulfones are very stable, although reduction back to the thioether is difficult. readchemistry.comthieme-connect.de

Design of Orthogonal Protecting Group Schemes for Multi-Functionalized Analogues

In the synthesis of complex molecules derived from this compound, which may contain additional functional groups (e.g., amines, carboxylic acids), an orthogonal protecting group strategy is essential. numberanalytics.com Orthogonality refers to the ability to remove one protecting group selectively in the presence of others by using specific, non-overlapping reaction conditions. ethz.chnih.gov

Consider a hypothetical analogue of this compound that also contains a primary amine. A possible orthogonal protection scheme would be:

Alcohol Protection : The hydroxyl group could be protected as a TBDMS ether . This group is stable to a wide range of conditions but is selectively cleaved by fluoride ions (TBAF). organic-chemistry.org

Amine Protection : The amino group could be protected as a tert-butoxycarbonyl (Boc) carbamate . This group is stable to the basic conditions of silylation and the fluoride-mediated desilylation but is selectively removed under acidic conditions (e.g., trifluoroacetic acid, TFA). iris-biotech.de

Thioether : The native S-tert-butyl group is stable to both TBAF and the acidic conditions (TFA) used to remove the Boc group, remaining intact until a specific, more forceful deprotection method is applied. thieme-connect.deiris-biotech.de

This scheme allows for the selective deprotection and subsequent reaction at either the alcohol or amine position, without affecting the other protected group or the thioether.

Table 3: Example of an Orthogonal Protection Scheme

Functional Group Protecting Group Protection Reagents Deprotection Reagent Orthogonal To
Alcohol TBDMS TBDMS-Cl, Imidazole TBAF Boc, S-t-Bu
Amine Boc Boc₂O, Base TFA TBDMS, S-t-Bu
Thioether Tert-butyl (native) N/A Hg(OAc)₂ then NaBH₄ TBDMS, Boc

This strategic approach enables the controlled, stepwise synthesis of complex, multi-functionalized molecules based on the this compound scaffold.

Synthesis and Exploration of Derivatives and Analogues of 3 Tert Butylsulfanyl Propan 1 Ol

Synthesis of Nitrogen-Containing Analogues (e.g., Amines, Thiocarbamides)

The introduction of nitrogen-containing functional groups transforms 3-(tert-butylsulfanyl)propan-1-ol into analogues with potential applications in medicinal chemistry and materials science. Key nitrogen-containing analogues include amines and thiocarbamates.

The corresponding primary amine, 3-(tert-butylthio)propan-1-amine, is a known compound and commercially available, indicating established synthetic routes cdnsciencepub.com. Generally, primary amines can be synthesized from alcohols through a two-step process involving conversion of the alcohol to an alkyl halide, followed by nucleophilic substitution with an azide (B81097) salt and subsequent reduction thieme-connect.com. A more direct route is reductive amination, where the alcohol is first oxidized to an aldehyde, which then reacts with ammonia (B1221849) in the presence of a reducing agent thieme-connect.com. Patents describing the synthesis of optically active 3-amino-1-propanol derivatives highlight the importance of these structures as intermediates in the synthesis of pharmaceuticals researchgate.net.

Thiocarbamates are another important class of nitrogen-containing derivatives. General methods for their synthesis are well-established. One approach involves the reaction of an alcohol with an isothiocyanate. Another versatile method is the three-component reaction of an isocyanide, an alcohol or thiol, and elemental sulfur, which proceeds under mild, catalyst-free conditions chemrevlett.com. Thiocarbamates can also be synthesized by the thioacylation of amines or alcohols using activating agents like trifluoroacetic acid anhydride (B1165640) with N,N'-di-Boc-substituted thiourea (B124793).

Analogue TypeGeneral Synthetic MethodKey ReagentsReference
Primary AmineReductive AminationAlcohol, Ammonia, Reducing Agent thieme-connect.com
Primary AmineFrom Alkyl HalideAlkyl halide, Sodium azide, LiAlH4 thieme-connect.com
ThiocarbamateThree-component reactionIsocyanide, Alcohol, Elemental Sulfur chemrevlett.com
ThiocarbamateThioacylationAlcohol/Amine, N,N'-di-Boc-thiourea, TFAA

Formation of Phosphorus-Containing Derivatives (e.g., Phosphonates, Phosphoryl Compounds)

The incorporation of phosphorus-containing groups, such as phosphonates, into the this compound structure can impart interesting biological activities and material properties.

A notable example is the synthesis of phosphonic acid, P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, mono[3-(hexadecyloxy)propyl] ester, a derivative that combines a long alkyl chain with a phosphonate (B1237965) moiety acs.org. The synthesis involves the reaction of 3-(hexadecyloxy)propan-1-ol (B1604848) with (dichlorophosphoryl)methyl 4-methylbenzenesulfonate (B104242) in the presence of a base like pyridine (B92270) acs.org.

More generally, phosphonates are synthesized via the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. To apply this to this compound, the alcohol would first need to be converted to an alkyl halide. A modified Arbuzov procedure allows for the synthesis of diphenylphosphoryl derivatives from iodo-sugars, which can then be converted to phosphonic acids, a strategy that could be adapted for this compound. The dealkylation of dialkyl phosphonates to phosphonic acids can be achieved under various conditions, with the choice of alkyl group on the phosphonate (e.g., tert-butyl or benzyl) allowing for milder deprotection strategies.

Derivative TypeSynthetic MethodKey Reagents/IntermediatesReference
Phosphonic Acid EsterPhosphorylation3-Alkoxy-1-propanol, (Dichlorophosphoryl)methyl 4-methylbenzenesulfonate, Pyridine acs.org
PhosphonateMichaelis-Arbuzov ReactionAlkyl halide, Trialkyl phosphite
Phosphonic AcidModified Arbuzov & Deprotection6-Iodogalactoside, Diphenyl phosphite
Phosphonic AcidDeprotection of Dialkyl PhosphonateDi-tert-butyl phosphonate, Trifluoroacetic acid

Incorporation into Complex Molecular Scaffolds and Heterocyclic Systems

The functional groups of this compound serve as handles for its incorporation into more complex molecular architectures, including macrocycles and heterocyclic systems. Such larger molecules are of interest in areas like drug discovery and supramolecular chemistry.

The synthesis of macrocycles often relies on reactions that can form large rings, such as macrolactamization, macrolactonization, and various cross-coupling reactions. The 3-aminopropyl moiety, an analogue of our target molecule, has been used as a building block in the multicomponent synthesis of macrocycles. This suggests that 3-(tert-butylthio)propan-1-amine could be a valuable precursor for creating sulfur-containing macrocycles. The synthesis of complex polysulfide-linked macrocycles via sulfur transalkylation further highlights the utility of thioether functionalities in constructing such structures.

The primary alcohol and the thioether can also be used to construct heterocyclic systems. For example, the reaction of propargyl alcohols with thioamides, catalyzed by alkaline earth metals, leads to the formation of substituted thiazoles. While not a direct use of this compound, this demonstrates a pathway where an alcohol and a sulfur-containing species can be used to build a heterocycle. Furthermore, one-pot, three-component reactions are powerful tools for the synthesis of substituted anilines and other heterocycles from simple precursors.

Scaffold TypeSynthetic StrategyRelevant Precursor/AnalogueReference
MacrocycleMulticomponent Reaction3-Aminopropyl derivative
Polysulfide MacrocycleSulfur TransalkylationThiol-containing peptides
ThiazoleCyclocondensationPropargyl alcohol, Thioamide
Substituted AnilineThree-component Benzannulation1,3-Diketone, Amine, Acetone

Synthesis of Derivatives for Ligand Design and Coordination Chemistry

The presence of both a soft sulfur donor (thioether) and a hard oxygen donor (alcohol) makes this compound and its derivatives attractive candidates for the design of hybrid ligands in coordination chemistry. Such ligands can form stable complexes with a variety of transition metals.

Thioether-alcohol molecules can act as bidentate ligands, coordinating to a metal center through both the sulfur and the deprotonated oxygen atom. The synthesis of fluorinated alcohol-thioether ligands, RSCH2C(CF3)2OH (where R = Me, Ph), and their complexes with Pd(II) and Pt(II) has been reported chemrevlett.com. These ligands form neutral complexes of the type ML2, demonstrating the ability of the thioether-alkoxide combination to stabilize transition metal centers.

The synthesis of thioethers from alcohols and thiols is a fundamental transformation for creating such ligands. While classic methods exist, recent advances have focused on transition-metal-catalyzed dehydrative thioetherification, which offers milder reaction conditions and greater functional group tolerance acs.org. Catalysts based on zinc, palladium, and other metals have been successfully employed for this purpose.

Thiacrown ethers, which are sulfur analogues of crown ethers, are well-known macrocyclic ligands containing multiple thioether linkages. The principles used in their synthesis could be applied to create macrocyclic ligands derived from this compound, potentially leading to ligands with interesting selectivities for different metal ions. The general field of transition metal thioether complexes is extensive, with the sulfur atom typically acting as a pyramidal soft donor ligand.

Ligand/Complex TypeDescriptionSynthetic ApproachReference
Bidentate Thioether-Alkoxide LigandsLigands coordinating through S and O⁻Reaction of a lithiated thioether with a ketone chemrevlett.com
Thioether LigandsGeneral thioether synthesisDehydrative coupling of alcohols and thiols acs.org
Macrocyclic Thioether LigandsThiacrown ether analoguesCyclization reactions involving thioether linkages
Transition Metal Thioether ComplexesComplexes with pyramidal sulfur coordinationReaction of a metal halide with a thioether

Computational and Spectroscopic Investigation of 3 Tert Butylsulfanyl Propan 1 Ol and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules at the atomic level. Recent studies have utilized DFT to explore the thermodynamic properties of alcohols like propan-1-ol and its isomers, providing insights into their behavior as biofuels. researchgate.netresearchgate.net These computational methods allow for the accurate modeling of electronic density distribution and the determination of various thermodynamic parameters. researchgate.netresearchgate.net

The electronic structure of a molecule is fundamental to understanding its reactivity, aromaticity, and spectroscopic properties. researchgate.net For non-planar systems, identifying and analyzing π molecular orbitals can be complex. researchgate.net However, methods have been developed to automatically identify π orbitals, facilitating the analysis of π electrons. researchgate.net This is crucial for understanding the electronic transitions observed in spectroscopy. researchgate.net

Theoretical studies on related organosulfur compounds have provided insights into the electronic distributions and molecular orbital energies. For instance, in the thermal decomposition of 3-buten-1-ol (B139374), natural bond orbital (NBO) analysis revealed significant charge separation in the transition state, with the oxygen and specific carbon atoms bearing a considerable negative charge. researchgate.net This type of analysis is critical for understanding the electronic rearrangements that occur during chemical reactions.

Computational modeling is a key method for elucidating reaction mechanisms and characterizing transition states. researchgate.net For example, the thermal decomposition of 3-buten-1-ol to propene and formaldehyde (B43269) has been studied using MP2/6-31G(d) level of theory, proposing a one-step mechanism that proceeds through a six-membered cyclic transition state. researchgate.net The synchronicity of the reaction, which describes the degree to which bond breaking and forming events occur simultaneously, can also be calculated from the Wiberg bond indices derived from these computational models. researchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.com This is crucial for understanding the stability and reactivity of molecules. lumenlearning.com For acyclic molecules like propane (B168953) and butane, staggered conformations are generally more stable than eclipsed conformations due to lower torsional and steric strain. masterorganicchemistry.comlibretexts.org The energy differences between various conformers, such as the anti and gauche conformations of butane, have been quantified through experimental and computational studies. libretexts.org In more complex molecules, the presence of bulky substituents can favor less common conformations. For instance, in cis-1,4-di-tert-butylcyclohexane, the twisted boat conformation can be slightly lower in energy than the chair conformation due to reduced steric hindrance.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of chemical compounds. semanticscholar.orgresearchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the connectivity and molecular formula of a compound. semanticscholar.org

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. wiley.com Both ¹H and ¹³C NMR provide unique information about the chemical environment of the nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a molecule provides information about the number of different types of protons, their relative numbers, and their neighboring protons through chemical shifts, integration, and spin-spin splitting patterns, respectively. docbrown.info For example, the ¹H NMR spectrum of propan-1-ol shows four distinct signals with an integration ratio of 3:2:2:1, corresponding to the different proton environments in the molecule. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in a molecule. Propan-1-ol, for instance, displays three distinct peaks in its ¹³C NMR spectrum, corresponding to its three different carbon environments. docbrown.info The chemical shifts in ¹³C NMR are influenced by the electronegativity of nearby atoms; carbons closer to the electronegative oxygen atom in propan-1-ol exhibit a larger chemical shift. docbrown.info

The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for propan-1-ol.

Compound Nucleus Chemical Shift (ppm) Multiplicity Assignment
Propan-1-ol¹H~3.6Triplet-CH₂-OH
Propan-1-ol¹H~1.6Sextet-CH₂-CH₂-OH
Propan-1-ol¹H~0.9TripletCH₃-
Propan-1-ol¹HVariableSinglet-OH
Propan-1-ol¹³C~64--CH₂-OH
Propan-1-ol¹³C~26--CH₂-CH₂-OH
Propan-1-ol¹³C~10-CH₃-

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound. docbrown.infochemicalbook.com The mass spectrum of a compound shows a molecular ion peak ([M]⁺), which corresponds to the mass of the parent molecule, and various fragment ion peaks. docbrown.infodocbrown.info The fragmentation pattern is often characteristic of the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the bonds within the molecule. In the case of 3-(Tert-butylsulfanyl)propan-1-ol, IR spectroscopy can definitively identify the key functional groups: the hydroxyl (-OH) group and the thioether (C-S) linkage, as well as the aliphatic carbon-hydrogen (C-H) bonds.

The IR spectrum of an alcohol is distinguished by a prominent, broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration. orgchemboulder.comyoutube.com The significant broadening of this peak is a direct result of intermolecular hydrogen bonding between the alcohol molecules. youtube.comlibretexts.org Another key feature for an alcohol is the C-O stretching vibration, which appears as a strong band in the 1260-1050 cm⁻¹ range. orgchemboulder.comyoutube.com For a primary alcohol like this compound, this C-O stretch is typically observed around 1050 cm⁻¹. quimicaorganica.org

The presence of the thioether group (C-S) is confirmed by its characteristic stretching vibration. These absorptions are generally weak and appear in the fingerprint region of the spectrum. Specifically, the C-S stretching vibration is typically found in the range of 700-600 cm⁻¹. For petroleum thioethers, characteristic peaks have been assigned at 698 and 682 cm⁻¹. researchgate.net

Aliphatic C-H bonds, which are abundant in the propyl and tert-butyl groups of the molecule, exhibit strong stretching absorptions in the 2960-2850 cm⁻¹ region. pressbooks.pub Additionally, the deformation vibrations of the CH₂ groups (scissoring) are expected to show a moderate intensity band near 1465 cm⁻¹. mdpi.com

The following table summarizes the expected characteristic IR absorption bands for the functional groups present in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch (H-bonded)3500-3200Strong, Broad
Alkyl (C-H)C-H Stretch2960-2850Strong
Alkyl (CH₂)C-H Scissoring~1465Medium
Alcohol (C-O)C-O Stretch (Primary)~1050Strong
Thioether (C-S)C-S Stretch700-600Weak to Medium

This table is generated based on established spectroscopic data for similar functional groups and compounds. orgchemboulder.comyoutube.comquimicaorganica.orgresearchgate.netpressbooks.pubmdpi.com

By analyzing the positions, intensities, and shapes of the absorption bands in the IR spectrum, one can confirm the molecular structure of this compound. The presence of the broad O-H band, the strong C-O band, and the characteristic C-S and C-H vibrations provides a comprehensive spectroscopic fingerprint of the compound.

Catalytic Applications and Role in Organic Synthesis

3-(Tert-butylsulfanyl)propan-1-ol and its Derivatives as Ligands in Metal-Catalyzed Transformations

The thioether and alcohol moieties of this compound can act in concert as a bidentate, hemilabile S,O-ligand. The soft sulfur atom has a strong affinity for soft, late transition metals such as palladium, ruthenium, copper, and gold, while the harder oxygen atom of the alcohol can coordinate reversibly. researchgate.net This hemilability is a valuable property in catalysis, as the dissociation of the alcohol group can open up a coordination site on the metal, allowing for substrate binding and subsequent reaction, while the stable metal-sulfur bond anchors the catalytic complex.

Derivatives of this scaffold are particularly relevant in cross-coupling reactions. Palladium complexes, for instance, are workhorses in the formation of carbon-sulfur bonds. While many systems rely on phosphine (B1218219) ligands, thioether ligands are also effective. nih.govacs.org The stability of palladium-thiolate complexes is a key consideration, and ligands that can stabilize the active catalytic species are crucial for achieving high turnover numbers and preventing catalyst deactivation. sigmaaldrich.comresearchgate.netacs.org A ligand like this compound could chelate to a palladium(II) center, facilitating the reductive elimination step in a typical cross-coupling cycle.

Copper and zinc-catalyzed systems are also prominent, especially in dehydrative thioetherification reactions where an alcohol is coupled with a thiol. rsc.orgchemrevlett.com In these reactions, a Lewis acidic metal activates the alcohol for nucleophilic attack by the thiol. While this compound is a product of such a reaction, its structural motif is relevant to ligand design for these transformations. Ruthenium complexes bearing thioether ligands have been explored for various catalytic processes, including oxidation and hydrogenation. acs.orgacs.orgdrexel.edunih.govnih.gov The thioether can stabilize different oxidation states of the ruthenium center, which is essential for catalytic cycles involving redox steps.

Table 1: Metal-Catalyzed Transformations with Thioether-Type Ligands

Metal Catalyst Type of Transformation Role of Thioether/Alcohol Ligand
Palladium(II) C–S Cross-Coupling (e.g., Thiol Arylation) nih.govacs.org Bidentate S,O-ligation stabilizes the metal center, preventing catalyst deactivation and promoting reductive elimination.
Copper(I/II) Dehydrative Thioetherification, Click Chemistry rsc.orgnih.gov The thioether moiety can stabilize the Cu(I) oxidation state, while the alcohol group can participate in proton transfer or be modified to tune solubility.
Ruthenium(II) Transfer Hydrogenation, Thioester Hydrogenation nih.gov The thioether is part of a pincer-ligand framework that enables metal-ligand cooperation and stabilizes the active hydride species.
Gold(I) Allylic Etherification/Thioetherification nih.gov The ligand's sulfur atom coordinates to the soft gold(I) center, activating an allylic alcohol for nucleophilic attack.
Zinc(II) Dehydrative Thioetherification chemrevlett.com The ligand can modulate the Lewis acidity of the zinc center, facilitating the activation of the alcohol substrate.
Nickel(II) C–S Cross-Coupling acs.org Redox-active ligands containing sulfur can facilitate the reaction through metal-ligand cooperativity, avoiding high-energy redox cycles of the metal itself.

Organocatalytic Roles of this compound Analogues

In the realm of organocatalysis, molecules that possess multiple functional groups capable of non-covalent interactions can act as powerful catalysts. nih.govtcd.ie Analogues of this compound are prime candidates for bifunctional organocatalysis. In this model, the thioether sulfur atom can act as a Lewis base to activate an electrophile, while the alcohol's hydroxyl group can act as a hydrogen-bond donor to activate a nucleophile and orient it for the reaction.

This dual activation strategy is a hallmark of many efficient organocatalytic systems, such as those based on thiourea (B124793) or squaramide scaffolds, which are used in conjugate additions, aldol (B89426) reactions, and Michael additions. beilstein-journals.org For instance, in the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, the thioether of a catalyst derived from this compound could interact with the electrophilic β-carbon, increasing its reactivity. Simultaneously, the alcohol moiety could form a hydrogen bond with the incoming nucleophile, increasing its effective nucleophilicity and controlling its trajectory of attack, thereby influencing the stereochemical outcome.

Recently, photochemical organocatalytic methods have emerged for the synthesis of thioethers, often avoiding the use of foul-smelling thiols. sigmaaldrich.comnih.gov These systems sometimes employ an organocatalyst to generate radicals under mild conditions. While not a direct role for this compound itself, the development of such novel organocatalytic methods highlights the continuous search for new molecular scaffolds that can facilitate challenging transformations.

Table 2: Principle of Bifunctional Organocatalysis with a Thioether-Alcohol Scaffold

Catalytic Moiety Role Type of Interaction Substrate Activation
Thioether (Sulfur) Lewis Base Lone pair donation Activates electrophile (e.g., carbonyl, imine)
Alcohol (Hydroxyl) Hydrogen-Bond Donor Hydrogen bonding Activates nucleophile; controls orientation

Application in Asymmetric Catalysis for Chiral Induction

The true potential of this compound in catalysis is most evident in the field of asymmetric synthesis. nih.gov By introducing a chiral center into its backbone—for example, by starting from a chiral propyl building block—a chiral S,O-ligand can be synthesized. When this chiral ligand coordinates to a prochiral metal center, it creates a chiral environment that can differentiate between the enantiotopic faces of a substrate, leading to the preferential formation of one enantiomer. wikipedia.orgnih.gov

Chiral thioether-containing ligands have been successfully employed in a wide array of metal-catalyzed asymmetric reactions. researchgate.netcapes.gov.br These include palladium-catalyzed allylic alkylations, copper-catalyzed conjugate additions, and ruthenium-catalyzed hydrogenations. The stereochemical outcome of these reactions is highly dependent on the ligand's structure, including the nature of the heteroatoms and the steric and electronic properties of the chiral backbone.

For a chiral derivative of this compound, the sulfur and oxygen atoms would fix the geometry of the metal complex, while the substituents on the chiral backbone would control the precise spatial arrangement of the catalytic pocket. The bulky tert-butyl group would provide significant steric hindrance, which could be highly effective in creating facial selectivity. This external asymmetric induction, where the chirality is introduced via a ligand, is one of the most powerful strategies in modern organic synthesis. wikipedia.org The development of such S,O-ligands would be a valuable addition to the toolbox of chiral ligands available to synthetic chemists. mdpi.comnih.gov

Table 3: Examples of Asymmetric Reactions with Chiral Heterodonor Ligands

Ligand Type Metal Asymmetric Reaction Reported Enantioselectivity (ee)
Chiral Thioether-Phosphine (P,S) Palladium Allylic Alkylation researchgate.net Up to 99%
Chiral Thioether-Oxazoline (N,S) Palladium Allylic Amination Up to 98%
Chiral Amino Alcohol nih.gov - (Heterogeneous) Henry Reaction High catalytic efficiency
Chiral Diamine-Sulfide researchgate.net Copper Conjugate Addition Up to 96%
Chiral Thioether-Thiourea - (Organocatalyst) Michael Addition beilstein-journals.org Up to 94%
Chiral Iron Acyl Auxiliary iupac.org Iron Aldol & Michael Additions High diastereoselectivity

Development of Novel Catalytic Systems Utilizing the Thioether-Alcohol Functionality

The modular nature of this compound makes it an excellent platform for the development of next-generation catalytic systems. The thioether provides a robust anchoring point for a metal, while the terminal alcohol is a versatile functional handle that can be easily modified.

One promising avenue is the creation of immobilized catalysts for heterogeneous catalysis. The alcohol group can be used to graft the ligand onto a solid support, such as silica, a polymer resin, or even nanoclusters. nih.gov This would allow for the easy separation and recovery of the catalyst from the reaction mixture, a significant advantage for industrial applications and green chemistry.

Furthermore, the concept of metal-ligand cooperation (MLC) offers exciting possibilities. acs.org In MLC, the ligand is not merely a spectator that tunes the metal's properties but actively participates in the reaction mechanism, for instance, by accepting or donating protons or electrons. A thioether-alcohol ligand could be designed to facilitate such cooperative pathways. For example, in a dehydrogenative coupling reaction, the alcohol moiety (or its corresponding alkoxide) could act as an internal base to accept a proton, while the metal center and thioether ligand orchestrate the hydride transfer. nih.gov

The development of novel C-S bond-forming reactions under mild conditions is an ongoing goal in organic synthesis. nih.govresearchgate.net New catalysts are needed that are tolerant of diverse functional groups and operate with high efficiency. The unique electronic and steric properties of ligands derived from this compound—combining a soft, bulky thioether with a functionalizable alcohol—provide a rich design space for discovering catalysts that can meet these challenges.

Emerging Research Directions and Potential Academic Applications

Integration into Advanced Functional Materials and Supramolecular Assemblies

The unique structure of 3-(Tert-butylsulfanyl)propan-1-ol makes it a compelling candidate for the development of advanced functional materials. The thioether linkage is known to have a strong affinity for noble metal surfaces, such as gold, silver, and palladium. This property is fundamental to the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can modify the properties of a surface.

By anchoring the sulfur atom to a metal surface, the propanol (B110389) chain extends outwards, presenting the hydroxyl group for further chemical modification. This could be used to:

Create functionalized surfaces: The terminal -OH group can be used to attach other molecules, such as sensors, catalysts, or biocompatible polymers, leading to the development of specialized biosensors or catalytic surfaces.

Tune surface properties: The density and orientation of the molecules in the SAM can alter the wettability, adhesion, and corrosion resistance of the underlying material.

Develop supramolecular structures: The hydroxyl groups can participate in hydrogen bonding with other molecules, enabling the layer-by-layer construction of complex, multi-component supramolecular assemblies. The bulky tert-butyl group can influence the packing density of these monolayers, creating more loosely packed structures compared to those formed from n-alkyl thiols, which may be advantageous for certain applications where molecular recognition or intercalation is desired.

Role as Precursors for Specialized Reagents and Chemical Probes

A significant area of potential for this compound lies in its use as a precursor for specialized chemical tools. The tert-butyl group serves as a protecting group for the sulfur atom. Under specific chemical conditions, this group can be cleaved to unmask a reactive thiol (propanethiol) group. This "protected thiol" strategy is highly valuable in multi-step synthesis.

Bifunctional Linkers: The molecule can act as a bifunctional linker, where the hydroxyl end is first attached to a molecule of interest (e.g., a fluorescent dye, a drug molecule, or a peptide). Subsequently, the deprotection of the thioether reveals a thiol group, which can then be used to anchor the entire construct to a metal nanoparticle, a protein surface via disulfide exchange, or another molecule.

Chemical Probes: This strategy is ideal for designing chemical probes to study biological systems. For instance, a probe could be synthesized where the alcohol is modified with a reporter group. The thioether provides stability while the probe is delivered to its target. Once at the desired location, a specific trigger could deprotect the thiol, allowing it to bind to a target protein or surface, providing a localized signal.

Future Methodological Advancements in the Synthesis and Reactivity of Organosulfur Compounds

Research into organosulfur compounds is a dynamic field, with ongoing efforts to develop new synthetic methods that are more efficient, sustainable, and versatile. Current time information in Bangalore, IN.researchgate.net this compound can serve as a model substrate for exploring new reactions.

Key research directions include:

Selective Oxidation: Developing methods for the selective oxidation of the thioether to a sulfoxide (B87167) or sulfone without affecting the alcohol group. This would generate new bifunctional building blocks with different electronic and coordination properties.

C-S Bond Activation: Investigating novel catalytic methods to activate and cleave the C-S bond, potentially using transition metals. This could provide a new route to access functionalized propanols and tert-butylated sulfur reagents.

Green Chemistry Approaches: Utilizing this compound to test and develop more environmentally friendly synthetic protocols, such as electrochemical synthesis or reactions in aqueous media, which are growing areas of interest in modern chemistry. researchgate.net

The development of new reactions for molecules like this compound contributes to the broader toolkit available to synthetic chemists for constructing complex sulfur-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov

Design and Synthesis of Modular Building Blocks for Complex Chemical Structures

The concept of modular synthesis, where complex molecules are assembled from pre-functionalized building blocks, is a cornerstone of modern organic chemistry. This compound is an archetypal modular building block, containing two distinct and orthogonally reactive functional groups.

Chemists can leverage this structure in combinatorial chemistry to rapidly generate libraries of related compounds. For example:

The hydroxyl group can be reacted with a library of carboxylic acids to form a diverse set of esters.

In a subsequent step, the tert-butyl group can be removed from each of these esters, and the resulting thiols can be reacted with a library of electrophiles (e.g., alkyl halides or Michael acceptors).

This two-step process allows for the creation of a large and diverse matrix of compounds from a small number of starting materials. Such libraries are invaluable in drug discovery and materials science for screening and identifying compounds with desired properties. The defined three-carbon spacing between the sulfur atom and the oxygen atom provides a consistent scaffold, making it easier to establish structure-activity relationships.

Q & A

Basic Research Questions

Synthesis Optimization: Reaction Conditions for High-Yield Production Q: What reaction conditions and catalysts are optimal for synthesizing 3-(tert-butylsulfanyl)propan-1-ol with high purity? A: Synthesis of sulfur-containing propanol derivatives typically involves nucleophilic substitution or thiol-ene reactions. For compounds like this compound, tert-butyl thiol may react with a propanol precursor (e.g., 3-chloropropan-1-ol) under basic conditions. Key parameters include:

  • Temperature: 60–80°C to balance reactivity and side-product formation .
  • Catalyst: Use of mild bases (e.g., K₂CO₃) to facilitate deprotonation of the thiol .
  • Solvent: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity .
    Yield optimization requires monitoring via TLC or GC-MS, with purification by column chromatography .

Structural Characterization: Analytical Techniques for Verification Q: Which spectroscopic methods are most reliable for confirming the structure of this compound? A: A combination of techniques ensures structural accuracy:

  • NMR: <sup>1</sup>H NMR will show signals for the tert-butyl group (δ ~1.3 ppm, singlet) and the propanol backbone (δ ~3.6 ppm for -CH₂OH) . <sup>13</sup>C NMR confirms the sulfur-bound carbon (δ ~35–40 ppm) .
  • FT-IR: Peaks at ~3200–3400 cm⁻¹ (O-H stretch) and ~2550 cm⁻¹ (S-H stretch, if residual thiol exists) .
  • Mass Spectrometry: ESI-MS or EI-MS for molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .

Stability Assessment: Storage and Handling Guidelines Q: How should this compound be stored to prevent degradation? A: Sulfur-containing alcohols are prone to oxidation. Recommendations include:

  • Storage: Under inert gas (N₂ or Ar) at 4°C in amber glass vials to minimize light/oxygen exposure .
  • Stabilizers: Addition of antioxidants (e.g., BHT at 0.1% w/w) if long-term storage is required .
  • pH Control: Neutral to slightly acidic conditions (pH 5–7) to suppress base-catalyzed decomposition .

Advanced Research Questions

Mechanistic Insights: Sulfur-Specific Reaction Pathways Q: What mechanistic pathways dominate in the substitution reactions of this compound? A: The tert-butylsulfanyl group acts as a leaving group in SN2 reactions due to its moderate nucleofugality. Key pathways include:

  • Nucleophilic Substitution: Reactivity with amines or halides under basic conditions, forming derivatives like 3-aminopropan-1-ol or 3-halopropan-1-ol .
  • Oxidation: Conversion to sulfoxide or sulfone derivatives using oxidizing agents (e.g., H₂O₂ or mCPBA) .
    Kinetic studies (e.g., Eyring plots) can elucidate activation parameters .

Structure-Activity Relationships (SAR) in Biological Systems Q: How does the tert-butylsulfanyl moiety influence the compound’s interaction with biological targets? A: Comparative studies with analogs (e.g., 3-phenylpropan-1-ol or 3-chlorophenylpropan-1-ol) reveal:

  • Lipophilicity: The tert-butyl group increases logP, enhancing membrane permeability .
  • Electron Effects: Sulfur’s electron-withdrawing nature may modulate binding to enzymes like cytochrome P450 .
  • Bioactivity: In vitro assays (e.g., enzyme inhibition or receptor binding) should be paired with computational docking (AutoDock Vina) to predict interaction sites .

Computational Modeling: Predicting Physicochemical Properties Q: How can DFT calculations aid in predicting the reactivity of this compound? A: Density Functional Theory (DFT) at the B3LYP/6-31G* level provides insights into:

  • Electrostatic Potential Maps: Identifying nucleophilic/electrophilic regions for reaction planning .
  • Thermodynamic Stability: Comparing energy barriers for tautomerization or isomerization .
  • Solubility Parameters: COSMO-RS simulations to predict solubility in solvents like ethanol or DMSO .

Multi-Step Synthesis: Derivatization for Functional Materials Q: What strategies enable the synthesis of advanced derivatives (e.g., polymer precursors) from this compound? A: Sequential functionalization steps include:

  • Esterification: Reaction with acyl chlorides to form sulfanyl esters, useful in polymerization .
  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids to introduce aromatic groups .
  • Protection/Deprotection: Use of Boc groups for amine intermediates, followed by deprotection under acidic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.